Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate
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Overview
Description
Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate is a chemical compound with the molecular formula C10H14N2O3 It is characterized by the presence of a methoxy group attached to a pyridine ring, an amino group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with a suitable amine and esterifying agent. One common method involves the use of methyl 3-aminopropanoate as a starting material, which is then reacted with 6-methoxypyridine-3-carbaldehyde under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s amino and methoxy groups play a crucial role in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(6-methylpyridin-3-yl)propanoate: Similar in structure but with a methyl group instead of a methoxy group.
3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol: Contains a similar pyridine ring with a methoxy group but differs in the side chain structure.
Uniqueness
Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group on the pyridine ring and the amino group on the propanoate chain make it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-9-4-3-7(6-12-9)8(11)5-10(13)15-2/h3-4,6,8H,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKJBTXMRIJSRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(CC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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